5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid
Overview
Description
5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid is a complex organic compound featuring a furan ring substituted with a carboxylic acid group and a sulfanyl-methyl group attached to an imidazole ring
Mechanism of Action
Target of Action
The primary targets of the compound “5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid” are currently unknown. Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Imidazole derivatives are known to affect multiple pathways due to their broad range of biological activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the broad range of activities associated with imidazole derivatives, the effects could be diverse depending on the specific targets and pathways involved
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid typically involves multiple steps, starting with the preparation of the imidazole and furan intermediates. One common approach is to first synthesize the 1-methyl-1H-imidazole-2-thiol, which is then reacted with a furan-2-carboxylic acid derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the furan ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group results in the corresponding alcohol .
Scientific Research Applications
5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Its derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole-2-thiol: Shares the imidazole-thiol structure but lacks the furan ring.
Furan-2-carboxylic acid: Contains the furan ring with a carboxylic acid group but lacks the imidazole-thiol moiety.
5-(methylthio)methylfuran-2-carboxylic acid: Similar structure but with a methylthio group instead of the imidazole-thiol group.
Uniqueness
5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid is unique due to the combination of the imidazole-thiol and furan-carboxylic acid moieties.
Properties
IUPAC Name |
5-[(1-methylimidazol-2-yl)sulfanylmethyl]furan-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-12-5-4-11-10(12)16-6-7-2-3-8(15-7)9(13)14/h2-5H,6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYSVVKAMYDYRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC=C(O2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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